molecular formula C20H18F3N5O3S B6560432 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 921858-15-3

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6560432
CAS No.: 921858-15-3
M. Wt: 465.5 g/mol
InChI Key: PUYMDNFNBUHQQX-UHFFFAOYSA-N
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Description

The compound “2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, an imidazo[2,1-c][1,2,4]triazol ring, a sulfanyl group, and a trifluoromethoxyphenyl group .


Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature . The synthesis typically involves reactions involving isothiocyanates with hydrazides, the reaction of 1,3,4-oxadiazoles with hydrazine, thermal cyclization of acylated thiosemicarbazides, or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . X-ray diffraction (XRD) analysis shows that the structure has crystallized in the orthorhombic space group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .

Safety and Hazards

The safety of similar compounds has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O3S/c1-30-15-8-4-14(5-9-15)27-10-11-28-18(27)25-26-19(28)32-12-17(29)24-13-2-6-16(7-3-13)31-20(21,22)23/h2-9H,10-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYMDNFNBUHQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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